molecular formula C13H16N2OS B2852315 (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol CAS No. 905781-60-4

(Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol

Cat. No. B2852315
CAS RN: 905781-60-4
M. Wt: 248.34
InChI Key: DEDDWXLNLCKODB-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a thiazole derivative that has been shown to have potential applications in the fields of medicine, pharmacology, and biochemistry.

Mechanism of Action

(Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol acts as a monoamine oxidase inhibitor, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the neuroprotective effects of (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol and its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
(Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve motor function in patients with Parkinson's disease. (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol in lab experiments is its ability to selectively target dopamine-producing neurons in the brain. This makes it a useful tool for studying the mechanisms of Parkinson's disease. However, (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol can also be toxic to other types of neurons, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol in scientific research. One potential direction is the development of new drugs based on the structure of (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol that can be used to treat a variety of diseases. Another potential direction is the use of (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol in the study of other neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Finally, (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol could be used in the development of new diagnostic tools for Parkinson's disease and other neurodegenerative diseases.

Synthesis Methods

(Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-aminothiazole with phenyl isocyanate to form the intermediate compound, which is then reacted with (Z)-3-bromoprop-1-ene in the presence of a base to yield (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol.

Scientific Research Applications

(Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol has been extensively studied for its potential applications in the field of medicine. It has been shown to have neuroprotective effects and has been used in the treatment of Parkinson's disease. (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.

properties

IUPAC Name

3-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-11-10-17-13(15(11)8-5-9-16)14-12-6-3-2-4-7-12/h2-4,6-7,10,16H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDDWXLNLCKODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=CC=C2)N1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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